molecular formula C15H16N4O3S B2606969 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097903-19-8

2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2606969
CAS No.: 2097903-19-8
M. Wt: 332.38
InChI Key: KVVRDQFEHKEXTO-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic compound of significant interest in medicinal chemistry and pharmacological research, combining a 1,3-benzodioxole moiety with a 1,2,5-thiadiazole-bearing piperazine ring via an ethanone linker. The 1,3-benzodioxole (also known as 1,2-methylenedioxybenzene) scaffold is a well-known structural feature in bioactive molecules, often contributing to interactions with cytochrome P450 enzymes and other biological targets . The piperazine ring is a common pharmacophore in drug discovery, frequently used to modulate physicochemical properties and receptor binding affinity. This specific molecular architecture suggests potential for central nervous system (CNS) research. The structural motif of a piperazine derivative linked to a 1,3-benzodioxole group is found in compounds investigated for neurodegenerative pathologies, including tauopathies such as Alzheimer's disease, frontotemporal dementia, and Parkinsonian syndromes . As a ketone derivative, this compound offers a versatile synthetic handle for further chemical exploration and derivatization. Researchers can utilize this compound as a key intermediate or a novel chemical entity for developing new therapeutic agents, probing neurological mechanisms, and studying structure-activity relationships (SAR). This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-15(8-11-1-2-12-13(7-11)22-10-21-12)19-5-3-18(4-6-19)14-9-16-23-17-14/h1-2,7,9H,3-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVRDQFEHKEXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One possible synthetic route could start with the formation of the benzodioxole ring, followed by the introduction of the ethanone group. The piperazine ring is then functionalized with the thiadiazole group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C18H21N3O3
  • Molecular Weight : 327.384 g/mol

Biological Activities

Research indicates that the compound exhibits several significant biological activities:

Antitumor Activity

Compounds similar to this one have demonstrated promising anticancer properties. For instance, derivatives with similar structures have been shown to inhibit tumor progression by targeting key enzymes involved in cancer cell proliferation.

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.

Antibacterial and Antifungal Activities

The presence of the thiadiazole ring may enhance antibacterial and antifungal properties. Studies have indicated that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes crucial for cancer cell survival and proliferation, such as BRAF(V600E) and EGFR.

Modulation of Signaling Pathways

It may alter signaling pathways involved in inflammation and apoptosis, leading to reduced inflammation or enhanced apoptosis in cancer cells.

Receptor Interaction

Interactions with various receptors can influence physiological responses, potentially leading to therapeutic effects.

Case Study 1: Antitumor Activity

A study evaluated the efficacy of related pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity when these compounds were used in combination with doxorubicin, suggesting a synergistic effect that enhances treatment outcomes for resistant cancer subtypes.

Case Study 2: Anti-inflammatory Properties

Research on a structurally similar compound revealed its ability to significantly reduce levels of pro-inflammatory cytokines in vitro. This finding supports potential applications in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action for 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Molecular Formula Key Substituents Molecular Weight logP Reported Applications
Target compound C₁₄H₁₄N₄O₃S 1,3-Benzodioxole, 1,2,5-thiadiazole 318.36 g/mol ~2.8* Hypothesized CNS modulation
2-[(2H-1,3-Benzodioxol-5-yl)oxy]-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one C₁₉H₁₉ClN₂O₄ 3-Chlorophenyl, benzodioxole 374.82 g/mol 2.84 Antipsychotic/antidepressant candidates
1-{4-[4-((2S,4R)-2-(2,4-Dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl)methoxy]phenyl}piperazin-1-yl}ethan-1-one C₂₇H₂₇Cl₂N₅O₄ Imidazole, dichlorophenyl, dioxolane 552.44 g/mol N/A Cortisol synthesis inhibitor
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one C₂₀H₁₅N₃OS Benzothiazole, propynyl 345.42 g/mol N/A Antimicrobial/antifungal activity
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone C₂₈H₂₉N₃O Benzhydryl, indole 423.55 g/mol N/A Serotonin receptor modulation

*Estimated based on benzodioxole-thiadiazole analogs .

Key Observations

Substituent-Driven Activity: The 1,2,5-thiadiazole group in the target compound may enhance metabolic stability compared to chlorophenyl (e.g., ) or imidazole (e.g., ) substituents. Benzodioxole analogs (e.g., ) exhibit higher logP values (~2.8–3.0), suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

Piperazine Flexibility: Piperazine derivatives with bulkier substituents (e.g., benzhydryl or dioxolane ) show reduced solubility but increased receptor affinity.

Heterocyclic Diversity :

  • Replacing thiadiazole with benzothiazole (as in ) introduces sulfur-based hydrogen bonding, often linked to antimicrobial activity. Conversely, imidazole (in ) enhances metal-binding capacity, relevant for enzyme inhibition.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C16H17N3O3S\text{C}_{16}\text{H}_{17}\text{N}_3\text{O}_3\text{S}

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzodioxole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMIC (μg/mL)
Compound AS. aureus32
Compound BE. coli64

The minimal inhibitory concentrations (MIC) suggest that these compounds could serve as potential antibiotics or antifungal agents .

Anticancer Activity

The compound's structure suggests potential activity against cancer cells. Thiadiazole derivatives have been studied for their ability to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy. In vitro studies have shown that modifications to the piperazine ring can enhance cytotoxicity against various cancer cell lines.

In a comparative study, the following results were observed:

CompoundCancer Cell LineIC50 (μM)
Compound CMCF-7 (breast)15
Compound DHeLa (cervical)10

These findings indicate that the compound may have significant potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The thiadiazole moiety is known to inhibit enzymes like TrxR, leading to increased oxidative stress in cancer cells.
  • DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Antioxidant Properties : The benzodioxole structure contributes to antioxidant activity, which may enhance its therapeutic efficacy by reducing oxidative damage in cells.

Case Studies

Several case studies have explored the pharmacological effects of similar compounds:

  • Study on Thiadiazole Derivatives : A study published in Journal of Medicinal Chemistry reported that derivatives of thiadiazole exhibited potent anticancer activity through apoptosis induction in MCF-7 cells .
  • Antimicrobial Efficacy : Research conducted on related benzodioxole compounds demonstrated significant antibacterial effects with low toxicity profiles, suggesting a favorable therapeutic index .

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